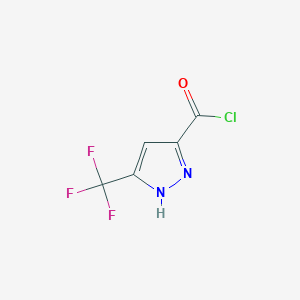
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of trifluoromethylated pyrazoles. These compounds are known for their significant applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods include the use of lithiation/electrophilic trapping chemistries and efficient distillation-based separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction Reactions: Typically carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium carbonate in polar solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical drugs with enhanced stability and bioavailability.
Industry: Applied in the production of agrochemicals and materials with improved properties
Wirkmechanismus
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Trifluoromethyl-1,2,4-triazole
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Uniqueness
3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride stands out due to its unique combination of a trifluoromethyl group and a carbonyl chloride functional group. This combination imparts high reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
129768-29-2 |
|---|---|
Molekularformel |
C5H2ClF3N2O |
Molekulargewicht |
198.53 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4(12)2-1-3(11-10-2)5(7,8)9/h1H,(H,10,11) |
InChI-Schlüssel |
LQSQXCJJVUVZRA-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
Kanonische SMILES |
C1=C(NN=C1C(=O)Cl)C(F)(F)F |
Synonyme |
1H-Pyrazole-3-carbonyl chloride, 5-(trifluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















